

A Comprehensive Technical Guide to Methyl 2-bromo-5-methoxybenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 2-bromo-5-methoxybenzoate
Cat. No.:	B109136

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Methyl 2-bromo-5-methoxybenzoate**, a key intermediate in organic synthesis. This document outlines its chemical identity, physical and spectral properties, a detailed synthesis protocol, and its applications in synthetic chemistry, with a focus on its role in the development of complex molecules.

Chemical Identity and Properties

Methyl 2-bromo-5-methoxybenzoate is a substituted aromatic ester widely utilized as a building block in the synthesis of pharmaceuticals and other fine chemicals.

Nomenclature:

- IUPAC Name: **Methyl 2-bromo-5-methoxybenzoate**
- CAS Number: 35450-36-3[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Synonyms: 2-Bromo-5-methoxybenzoic Acid Methyl Ester, Methyl 6-Bromo-m-anisate, 6-Bromo-m-anisic Acid Methyl Ester[\[4\]](#)

Physicochemical Properties:

The key physical and chemical properties of **Methyl 2-bromo-5-methoxybenzoate** are summarized in the table below for easy reference.

Property	Value	Source
Molecular Formula	C ₉ H ₉ BrO ₃	[5]
Molecular Weight	245.07 g/mol	[1] [2] [5]
Appearance	Colorless to light yellow/orange clear liquid	
Density	1.520 g/mL at 25 °C	[1] [5]
Boiling Point	271 °C	[1] [5]
Flash Point	>110 °C (>230 °F) - closed cup	[1] [5]
Refractive Index	n _{20/D} 1.563	[1] [5]
Solubility	Not miscible in water	[2]

Spectral Data:

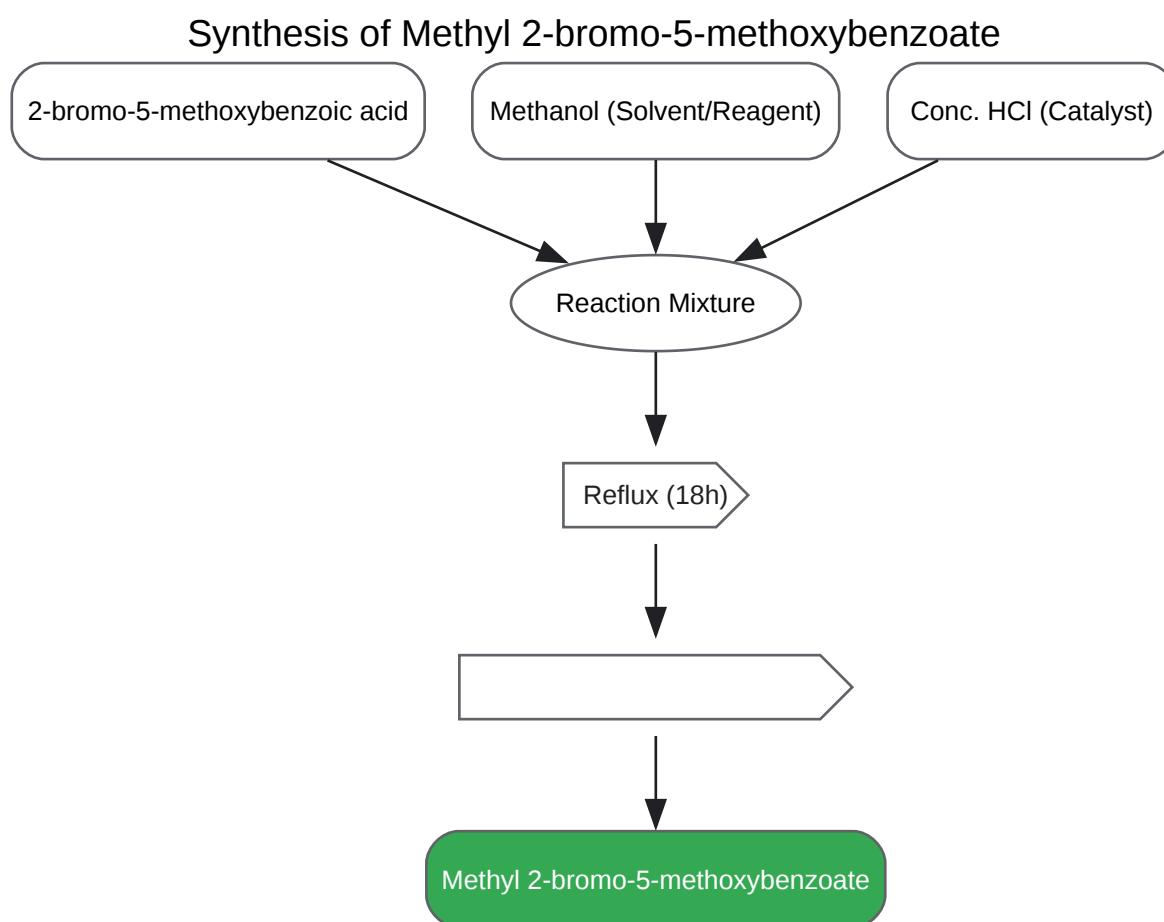
Spectral analysis is crucial for the verification of the structure and purity of **Methyl 2-bromo-5-methoxybenzoate**.

Spectrum Type	Data	Source
¹ H NMR (300 MHz, CDCl ₃)	δH 7.53 (1H, d, J=8.8 Hz, 3-H), 7.32 (1H, d, J=3.0 Hz, 6-H), 6.89 (1H, dd, J=3.0, 8.8 Hz, 4-H), 3.94 (3H, s, ArOCH ₃), 3.82 (3H, s, CO ₂ CH ₃)	[2]
Infrared (IR, thin-film)	2951, 1732 (C=O), 1592, 1472, 1433, 1289, 1250, 1227, 1099, 1017, 975, 823, 792 cm ⁻¹	[2]

Synthesis of Methyl 2-bromo-5-methoxybenzoate

The following is a detailed experimental protocol for the synthesis of **Methyl 2-bromo-5-methoxybenzoate** via the esterification of 2-bromo-5-methoxybenzoic acid.

Reaction Scheme:



[Click to download full resolution via product page](#)

Synthesis Workflow

Experimental Protocol:

- Reaction Setup: To a stirred solution of 2-bromo-5-methoxybenzoic acid (5.0 g, 21.6 mmol) in methanol (80 mL), slowly add concentrated hydrochloric acid (2 mL).^[2]
- Reaction: The reaction mixture is heated to reflux and stirred continuously for 18 hours.^[2]

- Cooling and Solvent Removal: Upon completion of the reaction, the solution is cooled to room temperature. The solvent is then evaporated under reduced pressure.[2]
- Extraction: Water (100 mL) is added to the residue, and the product is extracted with ethyl acetate (2 x 100 mL).[2]
- Washing: The combined organic phases are washed with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid.[2]
- Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield **Methyl 2-bromo-5-methoxybenzoate** as a light brown oil (4.50 g, 85% yield).[2]

Applications in Organic Synthesis

Methyl 2-bromo-5-methoxybenzoate is a versatile intermediate, primarily due to the presence of a bromine atom on the aromatic ring, which makes it an excellent substrate for various cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, enabling the construction of complex molecular architectures.

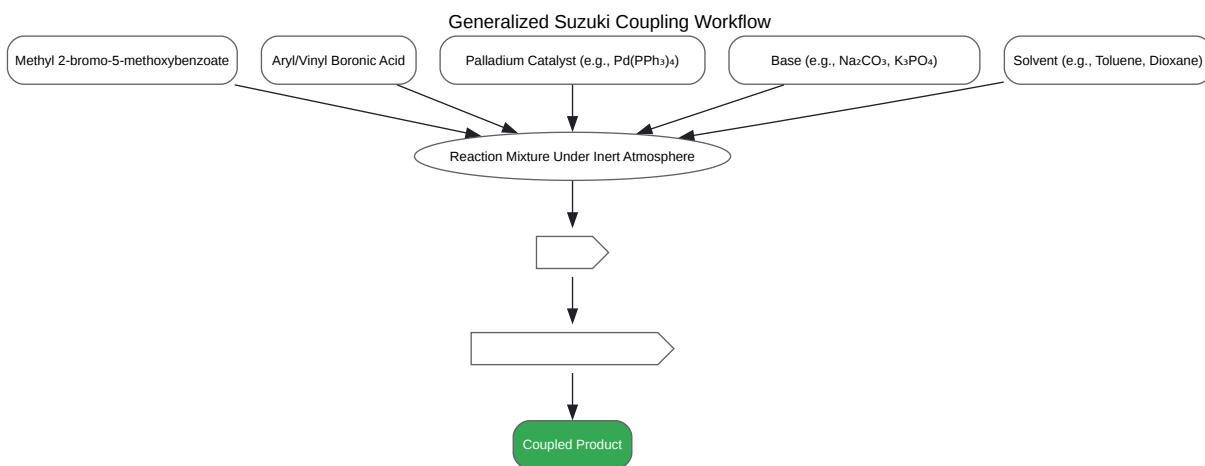
Cross-Coupling Reactions:

The bromine atom serves as a reactive handle for numerous transition-metal-catalyzed cross-coupling reactions, including:

- Suzuki Coupling
- Heck Coupling
- Sonogashira Coupling
- Buchwald-Hartwig Amination

These reactions allow for the introduction of a wide range of substituents at the 2-position of the benzoate ring, making this compound a valuable precursor for the synthesis of novel drug candidates and functional materials.

Below is a generalized workflow for a Suzuki cross-coupling reaction using **Methyl 2-bromo-5-methoxybenzoate**.



[Click to download full resolution via product page](#)

Representative Reaction Workflow

Safety and Handling

Methyl 2-bromo-5-methoxybenzoate is classified as acutely toxic if swallowed. It is essential to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

GHS Hazard Information:

- Pictogram: GHS06 (Skull and Crossbones)[[1](#)]

- Signal Word: Danger[1]
- Hazard Statement: H301 (Toxic if swallowed)[1]
- Precautionary Statements: P264, P270, P301 + P310, P405, P501[1]

Always consult the Safety Data Sheet (SDS) before handling this chemical. Recommended PPE includes eye shields, face shields, and gloves.[1] The precursor, 2-bromo-5-methoxybenzoic acid, is known to cause skin and eye irritation and may cause respiratory irritation.[6] Similar precautions should be taken with the methyl ester.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-bromo-5-methoxybenzoate 97 35450-36-3 [sigmaaldrich.com]
- 2. METHYL 2-BROMO-5-METHOXYBENZOATE | 35450-36-3 [chemicalbook.com]
- 3. Methyl 2-bromo-5-methoxybenzoate | CAS#:35450-36-3 | Chemsoc [chemsoc.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Page loading... [wap.guidechem.com]
- 6. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Methyl 2-bromo-5-methoxybenzoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b109136#methyl-2-bromo-5-methoxybenzoate-cas-number-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com